9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one
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Overview
Description
9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, where an azomethine ylide is generated in situ from an aldehyde and an amine, followed by cycloaddition with an activated alkene . This method allows for the formation of the bicyclic structure in a single step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to act as an enzyme inhibitor or receptor antagonist.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonan-4-one: This compound is similar in structure but lacks the propyl group.
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one: This compound has a cyclopropyl group instead of a propyl group
Uniqueness
9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
9-propyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C10H18N2O/c1-2-5-12-8-3-4-9(12)7-11-10(13)6-8/h8-9H,2-7H2,1H3,(H,11,13) |
InChI Key |
TXUOPEDMZNLAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCC1CNC(=O)C2 |
Origin of Product |
United States |
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